molecular formula C15H19BrN2OS B1230129 2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide

2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide

Cat. No. B1230129
M. Wt: 355.3 g/mol
InChI Key: NKLNOFMQXXTAHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study by Jirkovsky (1974) explored the synthesis of various N-substituted enaminoketones, including compounds related to 2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide. This research highlighted the structural properties and reactivity of these compounds, contributing to the broader understanding of enaminoketone chemistry (Jirkovsky, 1974).

Synthesis Methodologies

  • Sabbaghan and Hossaini (2012) demonstrated the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, employing a three-component reaction that included elements similar to 2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide. This study is significant for understanding efficient synthesis methods for such compounds (Sabbaghan & Hossaini, 2012).

Structural and Theoretical Studies

  • In 2019, Polo et al. analyzed the crystal structure of a compound similar to 2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide. Their research provides insights into the molecular and crystalline structures of such compounds, which is crucial for understanding their chemical behavior and potential applications (Polo et al., 2019).

Antifungal Activity

  • Ienascu et al. (2018) explored the antifungal properties of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives. Though not directly the same, these studies provide a context for the potential biological activity of related bromo-benzamide compounds, which could inform future research in pharmaceutical or agricultural applications (Ienascu et al., 2018).

Antipsychotic Potential

  • Chang et al. (1992) synthesized and analyzed benzamides similar to 2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide for their potential as brain dopamine receptor imaging agents. This research indicates a possible avenue for using related compounds in neurological or psychiatric diagnostic tools or therapies (Chang et al., 1992).

properties

Product Name

2-bromo-N-[[(2-methylcyclohexyl)amino]-sulfanylidenemethyl]benzamide

Molecular Formula

C15H19BrN2OS

Molecular Weight

355.3 g/mol

IUPAC Name

2-bromo-N-[(2-methylcyclohexyl)carbamothioyl]benzamide

InChI

InChI=1S/C15H19BrN2OS/c1-10-6-2-5-9-13(10)17-15(20)18-14(19)11-7-3-4-8-12(11)16/h3-4,7-8,10,13H,2,5-6,9H2,1H3,(H2,17,18,19,20)

InChI Key

NKLNOFMQXXTAHD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=S)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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